2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
説明
2-({4-Oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a sulfur-containing heterocyclic compound featuring a dihydropteridin core substituted with a thiophene-methyl group and an N-phenylacetamide side chain. Its molecular formula is C₂₁H₁₉N₅O₂S₂, with a molecular weight of 437.54 g/mol and a calculated logP of 3.71, indicating moderate lipophilicity .
Nucleophilic substitution: Introduction of the thiophene-methyl group via alkylation.
Thioether formation: Reaction of a pteridinone intermediate with a thiol-containing acetamide derivative under basic conditions .
特性
分子式 |
C19H15N5O2S2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C19H15N5O2S2/c25-15(22-13-5-2-1-3-6-13)12-28-19-23-17-16(20-8-9-21-17)18(26)24(19)11-14-7-4-10-27-14/h1-10H,11-12H2,(H,22,25) |
InChIキー |
HRDOVTXHSNJCIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
製品の起源 |
United States |
準備方法
合成経路:
反応条件:
工業生産:
化学反応の分析
科学的研究の応用
Chemistry: Investigating the reactivity of the compound, exploring new synthetic routes, and designing related analogs.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Assessing its potential as a drug candidate (e.g., antitumor, antimicrobial, or anti-inflammatory properties).
Industry: Developing novel materials or catalysts based on its structure.
作用機序
- この化合物の作用機序は、特定の分子標的との相互作用を伴う可能性があります。
- その正確な作用機序を解明するには、さらなる研究が必要です。
類似化合物との比較
N-(3,4-Dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- Key Differences : The N-phenylacetamide group is substituted with 3,4-dimethylphenyl, enhancing steric bulk.
- Biological Relevance : Increased lipophilicity (logP >3) may improve membrane penetration compared to the parent compound.
Quinazolinone-Based Derivatives ()
Compounds 5–10 in feature a quinazolinone core instead of dihydropteridin, with sulfamoylphenyl and substituted phenylacetamide groups.
| Compound ID | Substituent on Quinazolinone | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 5 | 4-Sulfamoylphenyl | 87 | 269.0 | C₂₂H₁₉N₅O₃S₂ |
| 6 | 4-Sulfamoylphenyl, 2-tolyl | 80 | 251.5 | C₂₃H₂₁N₅O₃S₂ |
| 8 | 4-Sulfamoylphenyl, 4-tolyl | 91 | 315.5 | C₂₃H₂₁N₅O₃S₂ |
- Key Trends :
Analogs with Quinoxaline Cores ()
2-({3-[(4-Fluorophenyl)methyl]quinoxalin-2-yl}sulfanyl)-N-phenylacetamide
- Structure: Replaces dihydropteridin with quinoxaline and substitutes thiophene with 4-fluorophenyl.
- Implications : The fluorine atom may enhance metabolic stability but reduce solubility compared to the thiophene-containing analog .
Thioacetamide Derivatives with Triazole/Thiadiazole Moieties ()
Compounds such as N-(4-sulfamoylphenyl)-2-carboxamide derivatives () and 1,2,4-triazole-3-thiones () highlight:
生物活性
The compound 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies related to this compound.
The synthesis of this compound typically involves the condensation of thiophene derivatives with pteridinone frameworks. The specific synthetic routes may vary, but they often utilize standard organic reactions such as nucleophilic substitution and coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide . For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines:
-
Cell Line Studies :
- Compounds with similar structures exhibited IC50 values ranging from 1.59 μM to 43.01 μM against the A549 human lung cancer cell line, indicating significant cytotoxicity .
- Notably, one derivative demonstrated an IC50 of <0.14 μM , suggesting superior potency compared to standard chemotherapeutics like cisplatin .
-
Mechanism of Action :
- These compounds have been shown to induce apoptosis in cancer cells, with activation of caspase pathways being a critical mechanism. For instance, compounds were observed to increase caspase-3 activity significantly compared to control groups .
- Flow cytometry analysis indicated that treated cells exhibited higher rates of apoptosis compared to untreated controls, underscoring the potential of these compounds in cancer therapy .
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have also been investigated for their anti-inflammatory activity:
- Macrophage Migration Inhibitory Factor (MIF) :
Case Studies and Research Findings
A recent study synthesized several new derivatives based on the pteridinone structure and tested their biological activities:
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4f | 1.59 | A549 (Lung Cancer) | Induces apoptosis (caspase activation) |
| 4h | <0.14 | A549 (Lung Cancer) | High selectivity and low toxicity |
| 4i | 1.80 | A549 (Lung Cancer) | MMP-9 inhibition |
| 4l | 43.01 | A549 (Lung Cancer) | Induces G0/G1 phase retention |
These findings suggest that structural modifications can lead to significant variations in biological activity, emphasizing the importance of chemical structure in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
